molecular formula C14H22N2O3 B1528322 tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate CAS No. 1803562-28-8

tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate

Cat. No.: B1528322
CAS No.: 1803562-28-8
M. Wt: 266.34 g/mol
InChI Key: AJIHEBVRKYZKRG-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate: is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a pyridinylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinylmethyl derivative under controlled conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridinylmethyl group can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxy and pyridinylmethyl groups make it a versatile tool for investigating biochemical processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Uniqueness: tert-Butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate is unique due to the specific positioning of the pyridinylmethyl group at the 4-position. This structural feature can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-3-pyridin-4-ylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)8-11-4-6-15-7-5-11/h4-7,12,17H,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIHEBVRKYZKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128501
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-28-8
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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